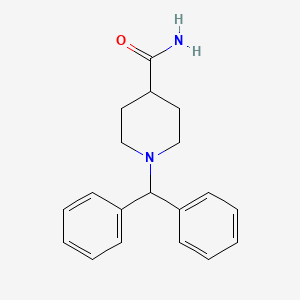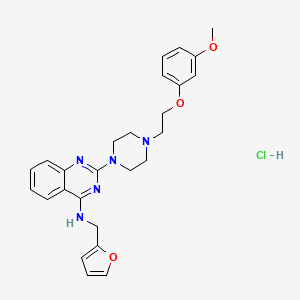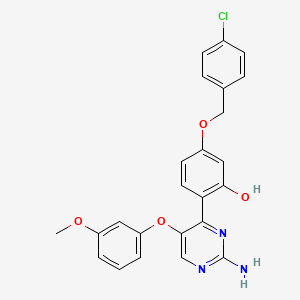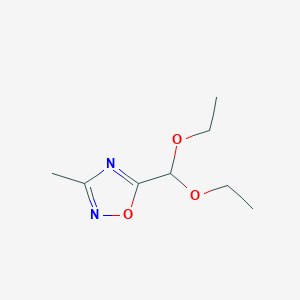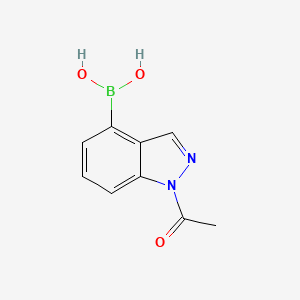
1-Acetylindazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylindazole-4-boronic acid is a chemical compound with the molecular formula C9H9BN2O3 and a molecular weight of 203.99 . It is commonly used in laboratory settings .
Chemical Reactions Analysis
Boronic acids, including 1-Acetylindazole-4-boronic acid, are known for their ability to form reversible covalent complexes with diols and strong Lewis bases . This property has led to their use in various sensing applications .
科学的研究の応用
Boronic Acids in Enzyme Inhibition
- Boronic acids, including 1-Acetylindazole-4-boronic acid derivatives, are crucial in the development of enzyme inhibitors. These compounds have been explored for their potential as β-lactamase inhibitors, offering promising avenues in combating bacterial resistance (Caselli et al., 2015).
Molecular Structure Analysis
- Studies focusing on the molecular structure and resonance states of similar boronic acid compounds, such as 4-Methyl-1H-Indazole-5-Boronic Acid, provide insights into their behavior under different conditions. This is crucial for understanding their interactions and stability in various environments (Dikmen, 2018).
Biomolecular Interactions
- The affinity of boronic acids to cis-diol-containing biomolecules is significant in numerous applications like sensing, drug delivery, and material development. Understanding these interactions is essential for their effective application in various scientific fields (Lü et al., 2013).
Sensing Applications
- Boronic acids play a pivotal role in sensing applications due to their interactions with diols and Lewis bases. They are utilized in biological labeling, protein manipulation, and the development of therapeutic agents (Lacina et al., 2014).
Fluorescent Chemosensors
- These compounds are integral in developing fluorescent sensors for probing carbohydrates and bioactive substances, demonstrating the versatility of boronic acids in chemical sensing and diagnostics (Huang et al., 2012).
Biomedical Applications
- In biomedical research, boronic acid-containing polymers have shown potential in treating various diseases and in the development of new biomaterials. Their unique reactivity and responsive nature make them valuable in medical applications (Cambre & Sumerlin, 2011).
Chemical Synthesis and Catalysis
- Boronic acids, including derivatives of 1-Acetylindazole-4-boronic acid, are used as catalysts in chemical synthesis, such as the Suzuki-type cross-coupling reaction, highlighting their importance in organic chemistry (Collot et al., 1999).
将来の方向性
The use of boronic acids, including 1-Acetylindazole-4-boronic acid, in various fields of research is increasing . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research will likely continue to explore these and other applications of boronic acids .
作用機序
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 1-Acetylindazole-4-boronic acid is likely related to its boronic acid component. In the Suzuki–Miyaura coupling process, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This reaction is part of the transmetalation process, which is key to the formation of new carbon–carbon bonds .
Biochemical Pathways
For instance, they are involved in the Suzuki–Miyaura coupling reaction, which is a crucial process in organic synthesis .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of any compound are influenced by its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Action Environment
The action, efficacy, and stability of 1-Acetylindazole-4-boronic acid can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . Therefore, the stability of 1-Acetylindazole-4-boronic acid might be affected by exposure to air. Additionally, the compound’s storage temperature can also impact its stability .
特性
IUPAC Name |
(1-acetylindazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-2-3-8(10(14)15)7(9)5-11-12/h2-5,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQIXQCAEUGQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylindazole-4-boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

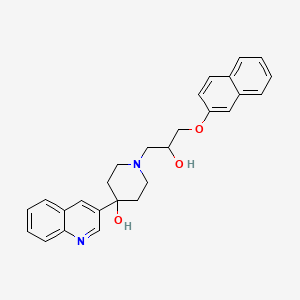
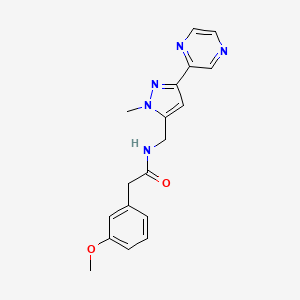
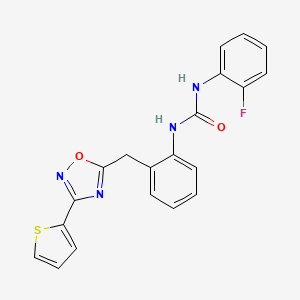
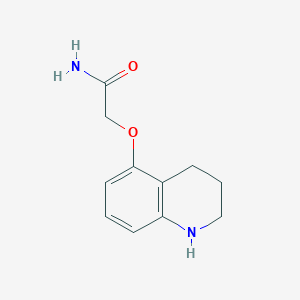
![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)
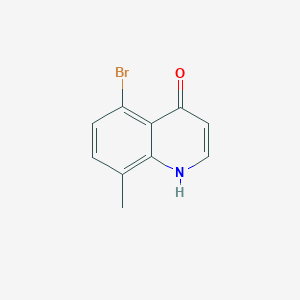
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)
